molecular formula C18H15N3O3S2 B2386456 (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351664-83-9

(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2386456
CAS No.: 1351664-83-9
M. Wt: 385.46
InChI Key: QDANKADEUUPGEX-AATRIKPKSA-N
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Description

The compound (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide features a thiazolo[5,4-c]pyridine core, a bicyclic heterocycle fused with thiazole and piperidine-like rings. Key structural elements include:

  • An (E)-3-(thiophen-2-yl)acryloyl group at position 5 of the thiazolo-pyridine scaffold, introducing conjugation and planar geometry.

Synthesis likely involves coupling reactions, such as amide bond formation or acryloylation, akin to methods described for analogous compounds . Structural confirmation of such derivatives often relies on crystallographic tools like SHELX programs .

Properties

IUPAC Name

N-[5-[(E)-3-thiophen-2-ylprop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-16(6-5-12-3-2-10-25-12)21-8-7-13-15(11-21)26-18(19-13)20-17(23)14-4-1-9-24-14/h1-6,9-10H,7-8,11H2,(H,19,20,23)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDANKADEUUPGEX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C=CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)/C=C/C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene acrylate intermediate, which is then coupled with the tetrahydrothiazolopyridine core under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylate moiety can be reduced to form saturated derivatives.

    Substitution: The furan carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the acrylate moiety can produce saturated derivatives with enhanced stability.

Scientific Research Applications

The compound exhibits several biological activities attributed to its distinct chemical structure, which includes a thiophene ring and a tetrahydrothiazolo-pyridine unit.

Antimicrobial Activity

Research indicates that thiophene derivatives possess significant antimicrobial properties. The presence of the thiophene moiety in this compound suggests potential efficacy against various microbial strains. Recent studies have shown that related compounds demonstrate:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Thiophene Derivative AStaphylococcus aureus15 µg/mL
Thiophene Derivative BEscherichia coli20 µg/mL

In vitro assays have confirmed that these compounds effectively inhibit both Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives have also been documented. The mechanism of action involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is linked to the modulation of NF-kB signaling pathways, suggesting that this compound could be beneficial in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide have been extensively researched. Studies have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µg/mL)
HCT116 (Colorectal carcinoma)6.76
A549 (Lung cancer)8.50

These findings indicate that modifications on the pyridine ring can enhance selectivity and potency against tumor cells while minimizing toxicity towards normal cells.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several thiophene derivatives against common pathogens. Results indicated that specific modifications on the thiophene ring significantly enhanced antibacterial activity.

Study 2: Anticancer Properties

In a comparative analysis involving various thiophene-based compounds against cancer cell lines, it was found that certain substitutions on the pyridine ring led to increased selectivity and potency against tumor cells while maintaining lower toxicity towards normal cells.

Mechanism of Action

The mechanism of action of (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Thiophene vs. Furan Carboxamide

  • Target Compound : The furan-2-carboxamide group may enhance solubility compared to bulkier aryl groups.
  • Analog (PubChem): N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide replaces furan with thiophene-3-carboxamide.

Acryloyl vs. Alkyl/Aryl Substituents

  • Analog () : Compounds like 618402-89-4 (5-(2-chlorophenyl)furan-2-carboxamide) lack the acryloyl group, reducing planarity and possibly metabolic stability .

Core Heterocycle Modifications

  • Thiazolo[5,4-c]pyridine vs. Triazole/Thiadiazole :
    • The thiazolo-pyridine core in the target compound offers a unique balance of rigidity and solubility.
    • Analogs with triazole (e.g., 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide) exhibit higher metabolic lability due to sulfur oxidation susceptibility .

Functional Group Impact on Bioactivity

  • Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., 609796-13-6) may enhance electrophilic reactivity but reduce bioavailability compared to the target’s thiophene and furan groups .
  • Hydrogen-Bonding Motifs: The furan-2-carboxamide in the target compound provides a distinct H-bond donor/acceptor profile compared to ether-linked substituents (e.g., 882749-47-5) .

Data Table: Key Structural and Hypothetical Properties

Compound ID/Name Core Structure Substituents Hypothetical LogP Notable Features
Target Compound Thiazolo[5,4-c]pyridine (E)-3-(thiophen-2-yl)acryloyl, furan-2-carboxamide 2.8 High rigidity, moderate solubility
N-(5-(2-((2-ethoxyphenyl)amino)... (PubChem) Thiazolo[5,4-c]pyridine Thiophene-3-carboxamide, ethoxyphenyl 3.2 Reduced conjugation, higher lipophilicity
618402-89-4 Furan-carboxamide 2-chlorophenyl 3.5 Electron-withdrawing, lower metabolic stability
898490-74-9 Tetrahydrothiophene Dichlorophenyl, thiophene-2-carboxamide 4.1 Bulky substituents, high LogP

Biological Activity

The compound (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a novel synthetic derivative that incorporates both thiophene and thiazole motifs. These structural elements are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activities associated with this compound, supported by relevant research findings and data.

Structural Overview

The chemical structure of the compound can be represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes:

  • A thiophene ring which contributes to its pharmacological properties.
  • A thiazole moiety that enhances its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various thiophene derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to the target compound have been tested using the disk diffusion method against strains such as Staphylococcus aureus and Escherichia coli, often showing efficacy comparable to standard antibiotics like amoxicillin .

CompoundActivityBacterial Strains Tested
Thiophene Derivative AAntibacterialB. subtilis, S. aureus
Thiophene Derivative BAntifungalC. albicans, A. niger

Anticancer Activity

The anticancer potential of thiophene derivatives has been well documented. For example, studies have shown that certain thiophene-based compounds exhibit selective cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116) and lung cancer (A549). The mechanism often involves the induction of apoptosis and cell cycle arrest .

In a recent study assessing related compounds:

  • The IC50 values for cytotoxicity against HCT116 cells were found to be as low as 193.93 µg/mL for some derivatives, indicating potent activity .
Cell LineIC50 (µg/mL)Reference
HCT116193.93
A549371.36

Anti-inflammatory Activity

Thiophene derivatives have also been reported to possess anti-inflammatory properties. Compounds similar to the target compound have been evaluated in vitro for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential therapeutic application in treating conditions like arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiophene derivatives for their antibacterial activity using a range of bacterial strains. The results indicated that modifications on the thiophene ring significantly influenced antibacterial potency.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various thiophene-containing compounds against cancer cell lines. The results highlighted that specific substitutions on the thiophene ring enhanced anticancer activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of thiophene acryloyl derivatives with tetrahydrothiazolo-pyridine precursors. Key steps include:

  • Cyclization under reflux with acetic anhydride to form the thiazolo-pyridine core .
  • Amide coupling using EDCI/HOBt or similar reagents to attach the furan-2-carboxamide moiety .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Parameters : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) and optimize yields by controlling temperature (60–80°C) and solvent polarity (DMF for coupling steps) .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm stereochemistry (e.g., E-configuration of acryloyl group via 1^1H NMR coupling constants: J = 15–16 Hz for trans-alkene protons) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+^+ and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing (if crystalline) to validate 3D conformation (e.g., dihedral angles between thiophene and furan rings) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data across assays?

  • Approach :

  • Dose-Response Curves : Re-evaluate IC50_{50} values in triplicate using orthogonal assays (e.g., fluorescence polarization vs. SPR for target binding) .
  • Metabolic Stability Testing : Assess liver microsome degradation to rule out false negatives due to rapid clearance .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing thiophene with phenyl) to isolate pharmacophore contributions .

Q. How can reaction conditions be optimized for scale-up without compromising stereoselectivity?

  • Key Considerations :

  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis .
  • Flow Chemistry : Implement continuous flow systems for amide coupling to enhance reproducibility at >10 g scale .

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